molecular formula C13H25N3 B1375010 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine CAS No. 688020-08-8

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine

Cat. No. B1375010
CAS RN: 688020-08-8
M. Wt: 223.36 g/mol
InChI Key: GPGWBUYBPSBFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine (CPMPP) is a synthetic compound that has been used in various scientific research applications. CPMPP is a cyclic amine derivative with a piperazine ring and a cyclopropylmethyl group. It is a white crystalline solid that is soluble in water and is used as a catalyst in organic syntheses. CPMPP has been used in various scientific research applications, including drug development, biochemistry, and biotechnology.

Scientific Research Applications

Pharmacology: Neutron Capture Therapy

In pharmacology, compounds like “1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine” are investigated for their suitability as boron-carriers in neutron capture therapy . This therapy is a type of cancer treatment that targets tumors at the cellular level using boron-containing compounds.

properties

IUPAC Name

1-(cyclopropylmethyl)-4-piperidin-4-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3/c1-2-12(1)11-15-7-9-16(10-8-15)13-3-5-14-6-4-13/h12-14H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGWBUYBPSBFGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine

Synthesis routes and methods I

Procedure details

1.26 g (20.0 mmol) NaBH3CN were added in 4 batches at RT to a solution of 1.71 g (5.0 mmol) tert. butyl 4-piperazin-1-yl-piperidine-1-carboxylate and 0.75 mL (10.0 mmol) cyclopropanecarbaldehyde in 100 mL of EtOH and the reaction mixture was stirred overnight at RT. The mixture was evaporated down i.vac., the residue was taken up in saturated NaHCO3 solution, extracted exhaustively with EtOAc and the organic phase was dried over Na2SO4. After the desiccant and solvent had been eliminated the residue was purified by chromatography (silica gel, EtOAc/MeOH/NH3 90:10:0.5).
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5 mL TFA were added to a solution of 1.36 g (4.2 mmol) tert. butyl 4-(4-cyclopropylmethyl-piperazin-1-yl)-piperidine-1-carboxylate in 30 mL DCM and the reaction mixture was stirred for 4 h at RT. The reaction solution was evaporated down i.vac., the residue combined with diethyl ether, the precipitate was suction filtered and dried. The product was precipitated as the tris-trifluoroacetate salt.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
tert. butyl 4-(4-cyclopropylmethyl-piperazin-1-yl)-piperidine-1-carboxylate
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine

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